3-(Trifluoromethyl)benzhydrol
Overview
Description
3-(Trifluoromethyl)benzhydrol is a useful research compound. Its molecular formula is C14H11F3O and its molecular weight is 252.23 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Copper-Catalyzed Benzylic C(sp3)–H Trifluoromethylation
Copper-catalyzed benzylic C(sp3)–H trifluoromethylation is an efficient method under mild conditions. It exhibits broad substrate scope and compatibility with various functional groups, allowing late-stage C(sp3)–H trifluoromethylation of natural products or drug derivatives (Xiao et al., 2019).
Trifluoromethylation of Aryl Chlorides
The trifluoromethyl group plays an important role in pharmaceutical and agrochemical compounds. The palladium-catalyzed trifluoromethylation of aryl chlorides, including heterocycles, under mild conditions is essential for transforming a wide range of substrates in the synthesis of pharmaceuticals and agrochemicals (Cho et al., 2010).
Aliphatic C(sp3)–H Trifluoromethylation
The introduction of a trifluoromethyl group to alkyl C–H bonds has been achieved through the merger of copper catalysis with decatungstate photocatalysis. This methodology enables direct conversion of strong aliphatic and benzylic C–H bonds into C(sp3)–CF3 products, greatly enhancing the utility of trifluoromethylated analogues in drug and natural product synthesis (Sarver et al., 2020).
Rhenium-Catalyzed Trifluoromethylation
Rhenium-catalyzed trifluoromethylation involves the use of hypervalent iodine reagents for electrophilic trifluoromethylation of aromatic and heteroaromatic compounds. This process yields various aromatic trifluoromethylated products, which are significant in the synthesis of organic materials (Mejía & Togni, 2012).
Trifluoromethylation in Batch and Continuous Flow
Trifluoromethylation of olefins and (hetero)aromatics has been developed in both batch and flow systems, using benzophenone derivatives as photosensitisers. This process is critical for the synthesis of organic materials under visible light irradiation (Lefebvre et al., 2016).
Palladium-catalyzed 2,2,2-Trifluoroethylation
Palladium-catalyzed 2,2,2-trifluoroethylation of organoboronic acids and esters is an important method for introducing the trifluoromethyl group into aromatic compounds, with potential applications in medicinal chemistry (Zhao & Hu, 2012).
Aromatic Trifluoromethylation with Metal Complexes
The trifluoromethyl group's incorporation into organic molecules can significantly impact their biological properties. Aromatic trifluoromethylation with metal complexes is a vital process for creating fluorine-containing pharmaceuticals and agrochemicals (Tomashenko & Grushin, 2011).
Mechanism of Action
Target of Action
This compound is primarily used for research purposes .
Biochemical Pathways
The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials . .
Action Environment
It is generally recommended to store the compound in a dry, cool, well-ventilated area .
Biochemical Analysis
Biochemical Properties
3-(Trifluoromethyl)benzhydrol plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with various enzymes and proteins, influencing their activity and function. For instance, it can act as a substrate analog that binds covalently and irreversibly to enzyme active sites, thereby modifying enzyme activity . This interaction is crucial for studying enzyme functions and their roles in different biochemical pathways.
Cellular Effects
The effects of this compound on cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to alter the expression of specific genes involved in metabolic pathways, thereby impacting cellular metabolism . Additionally, it can modulate cell signaling pathways, leading to changes in cell behavior and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. This binding interaction can result in changes in gene expression, further influencing cellular functions . The compound’s ability to form covalent bonds with enzyme active sites is a key aspect of its molecular mechanism of action .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its degradation can lead to changes in its biochemical activity . Long-term exposure to the compound can result in sustained alterations in cellular processes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on cellular functions, while higher doses can lead to toxic or adverse effects . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its optimal effects without causing harm.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s role in these pathways is crucial for understanding its overall impact on cellular metabolism and function.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement and localization within the cell . These interactions are essential for the compound’s accumulation and activity in different cellular compartments.
Subcellular Localization
The subcellular localization of this compound is a key factor in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization is critical for its interactions with biomolecules and its overall biochemical effects.
Properties
IUPAC Name |
phenyl-[3-(trifluoromethyl)phenyl]methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F3O/c15-14(16,17)12-8-4-7-11(9-12)13(18)10-5-2-1-3-6-10/h1-9,13,18H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRMIEGLFYDWJOT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC(=CC=C2)C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30380509 | |
Record name | 3-(Trifluoromethyl)benzhydrol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30380509 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
728-80-3 | |
Record name | 3-(Trifluoromethyl)benzhydrol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30380509 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(Trifluoromethyl)benzhydrol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.